molecular formula C13H16O3 B15237965 3-Methoxy-7-(methylethyl)chroman-4-one

3-Methoxy-7-(methylethyl)chroman-4-one

Cat. No.: B15237965
M. Wt: 220.26 g/mol
InChI Key: NZLATKZSBKADOJ-UHFFFAOYSA-N
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Description

3-Methoxy-7-(methylethyl)chroman-4-one is a chroman-4-one derivative characterized by a methoxy group at the C-3 position and a methylethyl (isopropyl) substituent at C-5. Chroman-4-one, a bicyclic scaffold comprising a benzene ring fused to a dihydropyran moiety, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities . The absence of a C2–C3 double bond distinguishes chroman-4-one from chromone, leading to distinct biological and physicochemical properties .

Key structural features of this compound include:

  • Methoxy group at C-3: Enhances electron density and influences binding interactions with biological targets.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-methoxy-7-propan-2-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3

InChI Key

NZLATKZSBKADOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-(methylethyl)chroman-4-one typically involves the following steps:

    Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(methylethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, chromanols, and various substituted chromanone derivatives .

Scientific Research Applications

3-Methoxy-7-(methylethyl)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chroman-4-one Derivatives

Substitution Patterns and Physicochemical Properties

Chroman-4-one derivatives exhibit varied bioactivities depending on substituent positions and types. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Key Properties Reference
3-Methoxy-7-(methylethyl)chroman-4-one C-3: OCH₃; C-7: CH(CH₃)₂ Not reported High lipophilicity, potential SIRT2 inhibition
3-Benzylidenechroman-4-one (3a) C-3: Benzylidene 109 Anticancer, antifungal
3-(4’-Methoxybenzylidene)chroman-4-one (3b) C-3: 4’-OCH₃-benzylidene 131–132 Enhanced solubility, COX-2 inhibition
7-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one C-2: 4-OH-Ph; C-7: OH Not reported Antioxidant, anti-inflammatory
6-Fluoro-3-(pyridin-3-yl)chroman-4-one (3e) C-3: Pyridinyl; C-6: F Not reported Potent aromatase inhibitor (IC₅₀ = 0.8 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro at C-6 in compound 3e) enhance enzymatic inhibition potency .
  • Benzylidene substituents at C-3 (e.g., 3a–3j) improve anticancer and antifungal activities but may reduce solubility .
  • Hydroxy and methoxy groups at C-7 (e.g., 7-hydroxy derivatives) correlate with antioxidant and anti-inflammatory effects .
Anticancer Activity
  • 3-Benzylidene analogs : Exhibit IC₅₀ values <10 μM in lung (A549) and breast (MCF-7) cancer cells .
  • Fluorinated derivatives : Compound 3e inhibits aromatase (IC₅₀ = 0.8 μM), a key enzyme in estrogen-dependent breast cancer .
Anti-Inflammatory and Antioxidant Effects
  • 7-Hydroxy derivatives : Inhibit COX-2 and TNF-α, with binding energies comparable to diclofenac .
  • Hesperidin analogs : Derivatives with trifluoromethyl groups show improved bioavailability and anti-fibrotic activity .

Pharmacokinetic and Computational Insights

  • Lipophilicity : The isopropyl group in this compound likely enhances blood-brain barrier penetration compared to polar derivatives like 7-hydroxy analogs .
  • Molecular Docking : Chroman-4-one derivatives with C-3 substituents (e.g., benzylidene, pyridinyl) show strong binding to Akt and SIRT2 enzymes, critical for anticancer effects .

Q & A

Q. Methodological Considerations :

  • Catalyst selection : p-Toluenesulfonic acid or NaOH are common catalysts for cyclization .
  • Protecting groups : Methoxy and hydroxyl groups may require protection during synthesis to prevent side reactions .

Q. Table 1: Synthetic Routes for Chroman-4-one Derivatives

MethodKey StepsYield Optimization TipsReference
CyclizationAcid/base-catalyzed ring closureUse anhydrous conditions
Michael AdditionNucleophilic attack followed by cyclizationControl reaction temperature

How is the structural characterization of chroman-4-one derivatives like this compound performed?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, monohydrate forms of similar compounds (e.g., 3-(4-hydroxyphenyl)-7-methoxy-chroman-4-one) have been crystallographically characterized .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish methoxy, isopropyl, and aromatic protons. Coupling constants in 1^1H NMR help identify diastereotopic protons in the dihydropyran ring .

Advanced Tip : Use dynamic NMR to study conformational flexibility in the dihydropyran ring .

What strategies resolve contradictions in biological activity data among structurally similar chroman-4-one derivatives?

Advanced Research Question
Contradictions often arise due to:

  • Substituent variations : Minor changes (e.g., hydroxyl vs. methoxy groups) significantly alter bioactivity. For example, (E)-3-(4-methoxybenzylidene) derivatives show higher cytotoxicity than trimethoxy analogs due to steric and electronic effects .
  • Assay conditions : Antioxidant activity measured via DPPH assays may vary with solvent polarity .

Q. Methodological Recommendations :

  • Standardize assays : Use identical cell lines and solvent systems for comparative studies.
  • SAR studies : Systematically modify substituents (e.g., methoxy position) and correlate with activity .

Q. Table 2: Bioactivity Variations in Chroman-4-one Derivatives

CompoundActivity (IC₅₀)Key Structural FeatureReference
(E)-3-(4-Methoxybenzylidene) derivative2.5 μM (Aromatase inhibition)C-3 benzylidene substitution
5-Hydroxy-7-methoxy-2-methyl derivativeModerate antioxidantC-2 methyl group

How to design experiments to study the antioxidant mechanisms of this compound?

Advanced Research Question
Focus on mechanistic pathways:

  • Free radical scavenging : Use DPPH, ABTS, or ORAC assays to quantify radical neutralization. For example, 5-hydroxy-7-methoxy derivatives act as hydrogen donors to stabilize radicals .
  • NF-κB/MAPK pathway modulation : Perform Western blotting or ELISA to assess inhibition of inflammatory cytokines (e.g., TNF-α) in cell lines .

Q. Experimental Design :

  • Dose-response curves : Test concentrations from 1–100 μM.
  • Control compounds : Include ascorbic acid or quercetin as positive controls .

What computational methods predict the structure-activity relationships (SAR) of chroman-4-one derivatives?

Advanced Research Question

  • Molecular docking : Study interactions with target proteins (e.g., tubulin or aromatase). For instance, (E)-3-(4-methoxybenzylidene) derivatives form hydrogen bonds with Thr179 and Tyr224 residues in tubulin .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. Software Tools :

  • AutoDock Vina or Schrödinger Suite for docking.
  • Gaussian for DFT calculations to map electron density in substituents .

How can crystallographic data resolve ambiguities in the stereochemistry of chroman-4-one derivatives?

Advanced Research Question

  • Single-crystal X-ray diffraction : Determines absolute configuration and detects racemic mixtures. For example, (S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one was resolved using this method .
  • Twinned crystals : Use SHELXL for refining twinned data, common in chiral chroman-4-ones .

Q. Best Practices :

  • Crystallization solvents : Prefer methanol/water mixtures for high-quality crystals .
  • Data collection : Use synchrotron radiation for low-symmetry space groups .

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